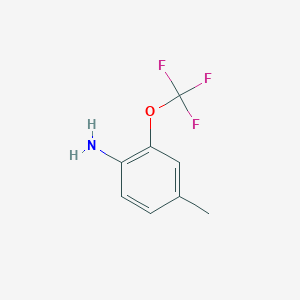
4-Methyl-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethoxy)aniline is a chemical compound used in the synthesis of anticancer agents and antitumor medicaments . It’s also an intermediate in the production of labelled Riluzole, a neuroprotective agent .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene. Another method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3NO . Its average mass is 177.124 Da and its monoisotopic mass is 177.040146 Da .Chemical Reactions Analysis
This compound is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.463 (lit.) . It has a boiling point of 73-75 °C/10 mmHg (lit.) and a density of 1.32 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials, was detailed by Feng and Ngai (2016) (Feng & Ngai, 2016).
Liquid Crystals of 4-Octyloxy-N-(benzylidene)aniline Derivatives : Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, for applications in liquid crystal technologies (Miyajima et al., 1995).
Synthesis of Agrochemical Intermediates : Zhi-yuan (2011) developed an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate (Zhi-yuan, 2011).
Conformational Study of Trifluoromethoxy Aniline Complexes : Rose-munch et al. (1994) studied the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, which could inform the design of new organometallic complexes (Rose-munch et al., 1994).
Synthesis of Pesticide Intermediates : Zhang et al. (2011) developed novel methods for synthesizing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in the production of various pesticides (Zhang et al., 2011).
Metalation of Trifluoromethoxy Substituted Anilines : Leroux et al. (2003) investigated the metalation of trifluoromethoxy-substituted anilines, which is key for the structural elaboration of these compounds (Leroux et al., 2003).
Synthesis of Novel Electrochromic Materials : Li et al. (2017) synthesized novel donor–acceptor systems incorporating nitrotriphenylamine units and different thiophene derivatives, showing potential for electrochromic applications (Li et al., 2017).
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation of vapors and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .
Propriétés
IUPAC Name |
4-methyl-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGZMSIUKCVZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
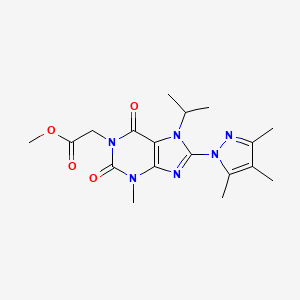

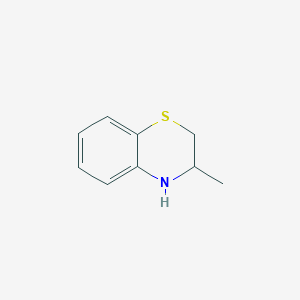
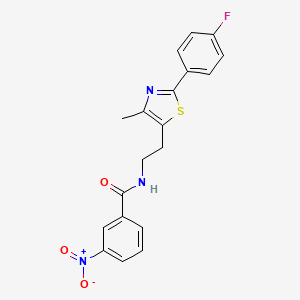
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)
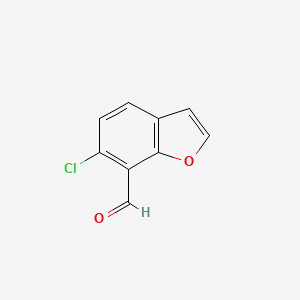
![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)
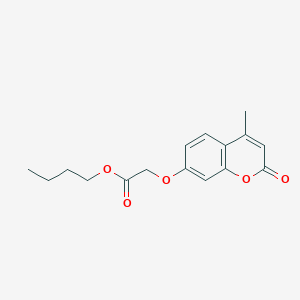
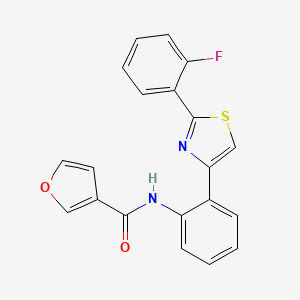
![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)
